3,7-Diamino-2-methoxyphenoxazin-5-ium chloride

Description

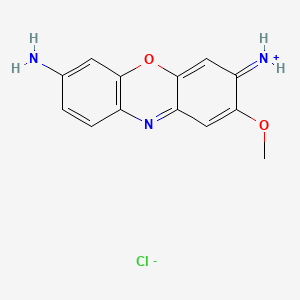

Chemical Structure and Key Features 3,7-Diamino-2-methoxyphenoxazin-5-ium chloride (CAS: 10510-54-0, EC: 234-043-3) is a cationic phenoxazinium derivative characterized by:

- Amino groups at positions 3 and 7 of the heterocyclic core.

- A methoxy group at position 2.

- A chloride counterion stabilizing the positive charge on the nitrogen at position 5 .

This compound belongs to a class of heteroaromatic dyes with applications in biological staining, photodynamic therapy, and as redox indicators due to its conjugated π-system and electron-donating substituents.

Properties

CAS No. |

67827-66-1 |

|---|---|

Molecular Formula |

C13H12N3O2.Cl C13H12ClN3O2 |

Molecular Weight |

277.70 g/mol |

IUPAC Name |

(7-amino-2-methoxyphenoxazin-3-ylidene)azanium;chloride |

InChI |

InChI=1S/C13H11N3O2.ClH/c1-17-11-6-10-13(5-8(11)15)18-12-4-7(14)2-3-9(12)16-10;/h2-6,15H,14H2,1H3;1H |

InChI Key |

QUJPFILIZOWIOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC3=C(C=C(C=C3)N)OC2=CC1=[NH2+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride typically involves the reaction of 2-methoxyphenol with nitrous acid to form a diazonium salt. This intermediate is then coupled with an aromatic amine to produce the desired phenoxazine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium salt and subsequent coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,7-Diamino-2-methoxyphenoxazin-5-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,7-diamino-2-methoxyphenoxazin-5-ium chloride is used as a dye for staining and visualization purposes. Its vibrant color makes it suitable for use in various analytical techniques, including chromatography and spectroscopy.

Biology: In biological research, this compound is employed as a fluorescent dye for staining cells and tissues. It is particularly useful in microscopy for visualizing cellular structures and tracking biological processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic imaging.

Industry: In industrial applications, this compound is used as a dye in textiles, plastics, and inks. Its stability and vibrant color make it a valuable additive in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride involves its interaction with biological molecules, such as proteins and nucleic acids. The compound’s structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Structural Comparison

The phenoxazinium core allows for diverse substitutions, which significantly alter physicochemical and functional properties. Below is a comparison with key analogs:

Physicochemical Properties

- Electron-withdrawing groups (e.g., methoxy): Increase stability of the cationic core but reduce solubility in non-polar solvents .

- Alkylamino groups (e.g., dimethylamino, ethylamino): Enhance solubility in organic solvents and improve photostability due to steric protection .

- Data for other analogs are unavailable.

Functional and Application Differences

- Photodynamic Therapy: Alkylamino-substituted derivatives (e.g., CAS 31857-17-7) are more lipophilic, favoring cellular uptake .

- Redox Indicators: The unsubstituted amino groups in Oxonin (CAS 53669-98-0) may offer reversible redox behavior, whereas methoxy or alkylamino groups could shift reduction potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.